molecular formula C21H27ClN2O3 B5523143 9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5523143
M. Wt: 390.9 g/mol
InChI Key: SHJOZEARLNTKDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds involves multiple steps, including Michael addition reactions and spirocyclization of pyridine substrates. For example, Yang et al. (2008) describe a divergent synthesis involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing the versatility in synthesizing diazaspiro[5.5]undecane derivatives (Yang et al., 2008). Similarly, Parameswarappa and Pigge (2011) highlight an approach via intramolecular spirocyclization of 4-substituted pyridines, emphasizing the efficiency of constructing diazaspiro[5.5]undecane frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including 9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, has been elucidated using techniques like X-ray crystallography. Zhu (2011) synthesized and structurally characterized a related compound, providing insights into its crystal structure and the supramolecular interactions that dictate its assembly (Zhu, 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Michael addition and spirocyclization, which are central to their synthesis. The reactivity is influenced by the presence of functional groups that can participate in nucleophilic and electrophilic attacks. Islam et al. (2017) developed a methodology for synthesizing diazaspiro[5.5]undecane derivatives via cascade cyclization, demonstrating the compounds' versatile chemical reactivity (Islam et al., 2017).

properties

IUPAC Name

9-(2-chlorobenzoyl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3/c22-18-6-2-1-5-17(18)20(26)23-11-9-21(10-12-23)8-7-19(25)24(15-21)14-16-4-3-13-27-16/h1-2,5-6,16H,3-4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJOZEARLNTKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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